2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Attachment of the Isopropyl Group: The isopropyl group is introduced to the indole core through alkylation reactions.
Formation of the Thiazole Ring: The thiazole ring is synthesized separately and then coupled with the indole core.
Final Coupling: The final step involves coupling the indole-thiazole intermediate with acetamide under specific reaction conditions.
Chemical Reactions Analysis
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(1,3-THIAZOL-2-YL)ACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
This compound stands out due to its unique combination of the indole and thiazole rings, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-4-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-11(2)19-8-6-12-13(19)4-3-5-14(12)21-10-15(20)18-16-17-7-9-22-16/h3-9,11H,10H2,1-2H3,(H,17,18,20) |
InChI Key |
WMHZQCUHDRUQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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